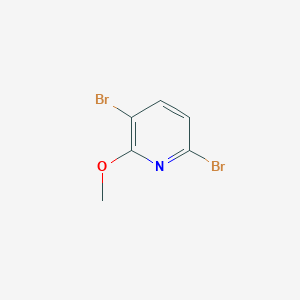

3,6-Dibromo-2-methoxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,6-dibromo-2-methoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2NO/c1-10-6-4(7)2-3-5(8)9-6/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWPLSYHFJSPIMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3,6-Dibromo-2-methoxypyridine CAS number

An In-Depth Technical Guide to 3,6-Dibromo-2-methoxypyridine: A Versatile Heterocyclic Building Block for Modern Drug Discovery

This guide provides an in-depth technical overview of this compound (CAS No. 1806328-92-6), a key heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, plausible synthetic routes, reactivity profile, and its strategic application in constructing complex molecular architectures, grounded in established chemical principles and field-proven insights.

This compound is a functionalized pyridine derivative that serves as a bifunctional building block in organic synthesis. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs due to its ability to engage in hydrogen bonding and serve as a bioisosteric replacement for a phenyl ring, often improving physicochemical properties like solubility.[1][2]

The strategic placement of two bromine atoms at the 3- and 6-positions, combined with a methoxy group at the 2-position, offers medicinal chemists a versatile platform for sequential and regioselective functionalization, primarily through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of chemical space and the rapid generation of compound libraries for lead discovery and optimization.

Note on Identification: It is critical to distinguish this compound from its close structural isomer, 3,6-Dibromo-2-methyl pyridine (CAS No. 39919-65-8). While structurally similar, the electronic and steric differences between a methoxy and a methyl group can significantly impact reactivity and the properties of downstream compounds. This guide pertains exclusively to the 2-methoxy derivative.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. As this is a specialized reagent, comprehensive experimental data is not widely published. Where specific experimental data is unavailable, information for structurally similar compounds is provided for reference and context.

| Property | Value / Information | Source |

| CAS Number | 1806328-92-6 | [1] |

| Molecular Formula | C₆H₅Br₂NO | [3] |

| Molecular Weight | 266.92 g/mol | [3] |

| IUPAC Name | This compound | |

| InChI Key | BWPLSYHFJSPIMR-UHFFFAOYSA-N | |

| Appearance | White to light yellow solid (Anticipated) | |

| Purity | Typically ≥98% | [3] |

| Melting Point | Data not available. For comparison, 3,6-Dibromo-2-methylpyridine melts at 34-38 °C. | |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). | |

| Storage | Store in a cool, dry, well-ventilated place away from incompatible materials. | [4] |

Synthesis Pathway: A Chemist's Perspective

While specific, peer-reviewed synthesis protocols for this compound are not readily found in the public domain, a plausible and efficient synthetic route can be designed based on established pyridine chemistry. The most logical approach involves the methylation of a precursor, 3,6-dibromo-2-hydroxypyridine (which exists in tautomeric equilibrium with 3,6-dibromopyridin-2(1H)-one).

This transformation is typically achieved using a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a suitable base to deprotonate the hydroxyl group, facilitating the Williamson ether synthesis.

Caption: Plausible synthetic workflow for this compound.

Anticipated Spectroscopic Profile

Experimental spectra for this specific compound are not widely available. However, based on its structure and data from analogous compounds like 2-bromo-3-methoxypyridine, an expected spectroscopic profile can be predicted for characterization and quality control purposes.[5]

| Technique | Expected Features |

| ¹H NMR | - A singlet for the methoxy (-OCH₃) protons, expected around δ 3.9-4.1 ppm.- Two doublets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the two pyridine ring protons, showing coupling to each other. |

| ¹³C NMR | - A signal for the methoxy carbon around δ 55-60 ppm.- Four signals in the aromatic region for the pyridine ring carbons, two of which will be directly attached to bromine atoms and appear at characteristic chemical shifts. The carbon at C2, attached to both oxygen and nitrogen, will be significantly downfield. |

| Mass Spec (EI) | - A characteristic molecular ion peak cluster [M]⁺ and [M+2]⁺ of roughly equal intensity, due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes).- Common fragmentation patterns would include the loss of a methyl radical (•CH₃) or a formyl radical (•CHO). |

Reactivity and Strategic Applications in Synthesis

The primary utility of this compound lies in its capacity as a scaffold for building molecular complexity through palladium-catalyzed cross-coupling reactions. The two bromine atoms are distinct chemical handles that can be addressed selectively.

Principles of Regioselective Cross-Coupling

The differential reactivity of the C-Br bonds at the 3- and 6-positions is governed by the electronic environment of the pyridine ring.[2]

-

C6-Br Bond: This position is para to the electron-donating methoxy group and ortho to the ring nitrogen. The position ortho to the nitrogen is typically more activated towards the initial oxidative addition step in the catalytic cycle.[2]

-

C3-Br Bond: This position is meta to the nitrogen and ortho to the electron-donating methoxy group.

In many cases, the C6 position is expected to be more reactive under standard Suzuki or Buchwald-Hartwig conditions due to its proximity to the pyridine nitrogen. This allows for a stepwise functionalization strategy: the first coupling occurs at the more reactive C6 position, followed by a second coupling at the C3 position, potentially under more forcing conditions. This regioselectivity is a powerful tool for creating precisely substituted pyridines.

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Exemplar Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, field-proven starting point for the selective mono-arylation of this compound, likely at the more reactive C6 position. The methodology is based on standard procedures for similar heterocyclic systems.[6][7]

Objective: To synthesize 6-aryl-3-bromo-2-methoxypyridine.

Materials:

-

This compound (1.0 equiv.)

-

Arylboronic acid (1.1 - 1.2 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.)

-

Solvent system (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Water 4:1)

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), and the base (2.0 equiv.).

-

Inerting: Seal the vessel with a septum, and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 ratio) via syringe. The reaction concentration is typically 0.1-0.2 M with respect to the starting bromide.

-

Reaction: Place the sealed vessel in a preheated oil bath at 85-95 °C. Stir vigorously for the required time (typically 4-18 hours).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material and the appearance of a new, less polar product spot.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the pure 6-aryl-3-bromo-2-methoxypyridine product.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. Therefore, a conservative approach to handling is required, treating the compound with the same precautions as related, well-characterized hazardous materials like 3,6-Dibromo-2-methylpyridine.[4][8]

| Hazard Category | Precaution and Guidance |

| Acute Toxicity | Harmful if swallowed or in contact with skin.[8] Avoid ingestion and skin contact. Do not eat, drink, or smoke when using this product. |

| Skin Irritation | Causes skin irritation.[8] Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. |

| Eye Damage | Causes serious eye irritation/damage. Wear safety glasses with side shields or chemical goggles. Ensure an eyewash station is accessible. |

| Respiratory | May cause respiratory irritation.[8] Handle in a well-ventilated area or in a chemical fume hood. Avoid breathing dust. |

| Personal Protective Equipment (PPE) | Standard PPE includes safety goggles, nitrile gloves, and a lab coat. A dust mask (e.g., N95) should be used if handling the solid outside of a fume hood. |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |

Disclaimer: This safety information is provided for guidance based on analogous structures. Researchers must perform their own risk assessment and consult a validated MSDS from their supplier before handling this chemical.

Conclusion

This compound is a high-potential, yet under-characterized, building block for medicinal chemistry. Its true value is realized through the strategic and regioselective manipulation of its two bromine atoms, enabling the synthesis of diverse and complex pyridine-based compounds. This guide provides a framework for its synthesis, characterization, and application, empowering researchers to leverage its unique structure in the quest for novel therapeutics. Further experimental validation of its properties and reactivity will undoubtedly solidify its role as a valuable tool in the drug discovery arsenal.

References

A consolidated list of sources will be compiled here, including titles, sources, and verifiable URLs.

Sources

The Synthetic Cornerstone: A Technical Guide to 3,6-Dibromo-2-methoxypyridine for Advanced Drug Discovery

Introduction: The Strategic Value of Substituted Pyridines

In the landscape of modern medicinal chemistry, the pyridine scaffold is a privileged structure, forming the core of numerous FDA-approved therapeutics.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it an invaluable component in drug design. Within this class, halogenated pyridines serve as exceptionally versatile synthetic intermediates. This guide provides an in-depth technical overview of 3,6-Dibromo-2-methoxypyridine, a key building block whose strategic placement of functional groups offers chemists precise control over molecular architecture. We will explore its fundamental properties, logical synthesis, analytical validation, and its pivotal role in constructing complex, biologically active molecules for researchers, scientists, and drug development professionals.

Core Physicochemical Characteristics

The foundational step in utilizing any chemical reagent is a thorough understanding of its basic physicochemical properties. These data points are critical for reaction stoichiometry, analytical characterization, and regulatory documentation. The properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 266.92 g/mol | [3] |

| Molecular Formula | C₆H₅Br₂NO | [3] |

| CAS Number | 1806328-92-6 | [3][4] |

| Canonical SMILES | COC1=C(C=CC(=N1)Br)Br | Inferred from structure |

| InChI Key | BWPLSYHFJSPIMR-UHFFFAOYSA-N | [3] |

| Purity | Typically ≥98% | [3] |

Rational Synthesis: A Proposed Pathway

While multiple synthetic routes to substituted pyridines exist, a common and effective strategy involves the selective bromination of a pre-functionalized pyridine ring. The following protocol is a proposed, logical pathway for the synthesis of this compound, grounded in established principles of heterocyclic chemistry. The causality behind this multi-step approach is to control the regioselectivity of the bromination.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 2-Methoxy-6-hydroxypyridine

-

Rationale: Starting with a commercially available dihydroxypyridine and performing a selective methoxylation provides the core scaffold. The hydroxyl group at the 6-position will later be converted to a bromine atom.

-

Procedure: To a stirred solution of 2,6-dihydroxypyridine (1.0 eq) in a suitable solvent like DMF, add a mild base such as potassium carbonate (1.1 eq).

-

Slowly add methyl iodide (1.05 eq) at room temperature.

-

Stir the reaction mixture for 12-18 hours, monitoring by TLC for the disappearance of the starting material.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate. Purify via column chromatography to yield 2-methoxy-6-hydroxypyridine.

Step 2: Conversion of Hydroxyl to Bromine (Sandmeyer-type reaction)

-

Rationale: The hydroxyl group must be converted into a better leaving group, typically an amine, which can then be transformed into a bromine atom via a Sandmeyer or related reaction. This indirect route is often more reliable than direct bromination of the hydroxy-pyridine.

-

Procedure (Nitration followed by Reduction):

-

Nitrate 2-methoxy-6-hydroxypyridine to introduce a nitro group.

-

Reduce the nitro group to an amine (e.g., using SnCl₂ or catalytic hydrogenation) to form 6-amino-2-methoxypyridine.

-

-

Procedure (Diazotization and Bromination):

-

Dissolve the 6-amino-2-methoxypyridine (1.0 eq) in an aqueous solution of HBr.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, maintaining the low temperature to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (N₂ gas) should be observed.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Extract the product, 6-bromo-2-methoxypyridine, and purify.

-

Step 3: Regioselective Bromination at the 3-Position

-

Rationale: The existing methoxy and bromo substituents will direct the final electrophilic bromination. The methoxy group is an activating, ortho-para directing group, making the 3 and 5 positions susceptible to bromination.

-

Procedure: Dissolve 6-bromo-2-methoxypyridine (1.0 eq) in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

-

Add N-Bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise. The use of NBS provides a controlled source of electrophilic bromine, reducing the risk of over-bromination compared to using Br₂.

-

Stir at room temperature or with gentle heating until the reaction is complete as monitored by TLC or GC-MS.

-

Work up the reaction by washing with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a standard aqueous workup.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Synthesis Workflow Diagram

Caption: Proposed multi-step synthesis of this compound.

Analytical Validation: A Self-Validating System

Confirming the identity and purity of the final compound is paramount. A combination of spectroscopic methods provides a self-validating system, where each technique offers complementary information to build a complete structural picture. While experimental data for this specific isomer is not publicly available, the expected spectroscopic signatures can be reliably predicted based on its structure and data from similar analogues.[5][6]

| Technique | Expected Observations |

| ¹H NMR | - A singlet for the methoxy (-OCH₃) protons, expected around 3.9-4.1 ppm.- Two doublets in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the two pyridine ring protons, showing coupling to each other. |

| ¹³C NMR | - A signal for the methoxy carbon around 55-60 ppm.- Six distinct signals for the pyridine ring carbons, with the two carbons bonded to bromine showing characteristic shifts. |

| FT-IR | - Aromatic C-H stretching peaks (~3050-3100 cm⁻¹).- C=C and C=N stretching of the pyridine ring (~1400-1600 cm⁻¹).- Strong C-O-C stretching from the methoxy group (~1050-1250 cm⁻¹).- C-Br stretching in the fingerprint region (~550-650 cm⁻¹). |

| Mass Spec (EI) | - A molecular ion peak (M⁺) showing a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 peaks with ~1:2:1 ratio). |

Application in Drug Development: The Versatile Scaffold

The true value of this compound lies in its utility as a versatile intermediate for building more complex drug candidates. The two bromine atoms at distinct positions (ortho and meta to the nitrogen) serve as reactive handles for differential functionalization, primarily through palladium-catalyzed cross-coupling reactions. The methoxy group, meanwhile, acts as a key modulator of physicochemical properties.[7]

Key Synthetic Transformations:

-

Suzuki-Miyaura Coupling: Enables the formation of C-C bonds by coupling the bromopyridine with various aryl or heteroaryl boronic acids. This is a cornerstone reaction for creating biaryl structures common in kinase inhibitors and other targeted therapies.[8][9]

-

Buchwald-Hartwig Amination: Allows for the formation of C-N bonds, introducing diverse amine functionalities. This is critical for synthesizing compounds that interact with targets via hydrogen bonding or for modulating solubility and basicity.

-

Sonogashira Coupling: Facilitates the formation of C-C triple bonds, providing a rigid linker to append other molecular fragments.

The differential reactivity of the bromine at the 3-position versus the 6-position can potentially be exploited under carefully controlled reaction conditions, allowing for sequential, site-selective couplings.

Workflow: Application in Suzuki Coupling

Caption: Use of this compound in a Suzuki coupling reaction.

This strategic functionalization was leveraged in the development of novel gamma-secretase modulators (GSMs) for potential Alzheimer's disease therapy, where a related 6-bromo-2-methoxypyridine intermediate was used to construct the complex heterocyclic core of the drug candidate.[10]

Safety and Handling

As with any halogenated heterocyclic compound, proper safety precautions are essential. Based on data for isomeric compounds, this compound should be handled with care.

-

Hazard Class: Likely classified as an acute oral toxicant and a serious eye irritant.

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials and sources of ignition.

Conclusion

This compound represents more than just its molecular weight of 266.92 g/mol ; it is a strategically designed synthetic tool. Its dibromo substitution provides dual points for sophisticated molecular elaboration via robust cross-coupling chemistry, while the methoxy group helps fine-tune the electronic and physical properties of the resulting compounds. For scientists in drug discovery, mastering the use of such versatile building blocks is fundamental to the efficient synthesis of novel, potent, and selective therapeutics that can address unmet medical needs.

References

- Manufacturer's Guide to 3,6-Dibromo-2-Methylpyridine: Synthesis, Safety & Market Prospects. (n.d.).

- 1806328-92-6|this compound|TBBMed. (n.d.).

- The Role of 3-Bromo-2-methoxypyridine in Modern Pharmaceutical Synthesis. (n.d.).

- Shapiro, G., et al. (2013). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 23(22), 6242-6247.

-

3,6-Dibromo-2-methylpyridine | C6H5Br2N | CID 2762946. (n.d.). PubChem. Retrieved from [Link]

- Supporting Information: H NMR Spectrum and C NMR Spectrum. (2015). The Royal Society of Chemistry.

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Drug Design, Development and Therapy. Retrieved from [Link]

- Application Notes and Protocols for 2-Bromo-3-methoxypyridine in Medicinal Chemistry Research. (2025). BenchChem.

- CN105017136A - 2-bromo-3-methoxypyridine preparation method. (n.d.). Google Patents.

- Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203.

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2025). ResearchGate.

- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.

- CN103483247B - Preparation method of 2-bromo-3-methoxypyridine. (n.d.). Google Patents.

Sources

- 1. dovepress.com [dovepress.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 1806328-92-6|this compound|TBBMed [tbbmed.com]

- 5. 3-Bromo-2-methoxypyridine(13472-59-8) 1H NMR spectrum [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 10. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3,6-Dibromo-2-methoxypyridine: Structure, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,6-Dibromo-2-methoxypyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring two bromine atoms at positions amenable to selective functionalization and a methoxy group influencing the ring's electronics, positions it as a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, properties, and its emerging role as a versatile intermediate in the synthesis of novel compounds with potential therapeutic applications. The strategic placement of its functional groups allows for differential reactivity, enabling sequential and site-selective cross-coupling reactions, a crucial aspect in the efficient assembly of drug candidates and functional materials.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a ubiquitous motif in pharmaceuticals, agrochemicals, and materials science.[1] Its presence in numerous FDA-approved drugs underscores its importance as a privileged structure in drug design.[2] The ability of the pyridine nitrogen to engage in hydrogen bonding and its influence on the molecule's overall polarity and solubility are key to its frequent use. Halogenated pyridines, in particular, serve as versatile synthetic intermediates, with the halogen atoms acting as handles for a wide array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This compound emerges as a particularly strategic building block due to the presence of two distinct bromine atoms and an electron-donating methoxy group, which modulates the reactivity of the pyridine ring.

Chemical Structure and Properties

The fundamental characteristics of this compound are summarized below, providing a foundational understanding of this compound.

Core Structure and Identification

-

IUPAC Name: this compound

-

Molecular Formula: C₆H₅Br₂NO[3]

-

Molecular Weight: 266.92 g/mol [3]

-

Canonical SMILES: COC1=C(C=CC(=N1)Br)Br

-

InChI Key: BWPLSYHFJSPIMR-UHFFFAOYSA-N[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₆H₅Br₂NO | [3] |

| Molecular Weight | 266.92 g/mol | [3] |

| Purity | Typically ≥98% | [3] |

Note: Detailed experimental data on physical properties such as melting point, boiling point, and solubility are not widely available in published literature. Researchers should perform their own characterization upon synthesis or acquisition.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the positions of the bromine atoms and the methoxy group. A singlet corresponding to the methoxy protons will be observed in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will display six signals, one for each carbon atom in the molecule. The chemical shifts of the carbon atoms attached to the bromine atoms will be significantly affected, and the carbon bearing the methoxy group will also have a characteristic chemical shift.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H, C=C, and C=N stretching vibrations of the pyridine ring, as well as C-O and C-Br stretching vibrations.

Synthesis of this compound

While a direct, peer-reviewed synthesis protocol for this compound is not extensively documented, its synthesis can be logically approached through established methodologies for substituted pyridines. A plausible synthetic strategy involves the nucleophilic aromatic substitution of a methoxide for a bromide on a tribromopyridine precursor or the selective bromination of a methoxypyridine.

A related synthesis of 6-bromo-2-methoxy-3-aminopyridine from 2,6-dibromo-3-aminopyridine via nucleophilic aromatic substitution with sodium methoxide has been reported, providing a strong precedent for the feasibility of such a transformation.[8]

Proposed Synthetic Pathway

A logical synthetic approach would be the selective methoxylation of 2,3,6-tribromopyridine. The bromine at the 2-position is generally the most activated towards nucleophilic substitution.

Caption: Proposed synthesis of this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the differential reactivity of its two bromine atoms, which can be exploited for selective functionalization in cross-coupling reactions. The bromine at the 6-position is generally more reactive in palladium-catalyzed reactions than the bromine at the 3-position. This allows for sequential, site-selective introduction of different substituents.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds between the bromopyridine and a boronic acid or ester.[9][10] This reaction is widely used to introduce aryl or heteroaryl substituents.

Representative Protocol for Suzuki-Miyaura Coupling:

-

In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a suitable base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).

-

Add a palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ and a phosphine ligand (e.g., SPhos, XPhos).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

-

Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.

-

Heat the reaction mixture with stirring (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Suzuki-Miyaura coupling of this compound.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines onto the pyridine ring.[11] This reaction is of great importance in the synthesis of compounds with potential biological activity.

Representative Protocol for Buchwald-Hartwig Amination:

-

In an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., BINAP, Xantphos).

-

Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Under the inert atmosphere, add the base (e.g., NaOtBu, Cs₂CO₃), this compound (1.0 equiv.), and the amine (1.1-1.5 equiv.).

-

Add an anhydrous, aprotic solvent (e.g., Toluene, 1,4-Dioxane) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl) or water.

-

Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Buchwald-Hartwig amination of this compound.

Safety and Handling

Conclusion

This compound is a promising and versatile building block for organic synthesis and drug discovery. Its strategically placed functional groups allow for selective and sequential modifications, providing a powerful tool for the construction of complex molecules. While the published data on this specific compound is still emerging, its structural features and the well-established chemistry of related brominated pyridines suggest a high potential for its application in the development of novel pharmaceuticals and functional materials. Further research into its synthesis, reactivity, and applications is warranted and will undoubtedly expand its role in modern chemical science.

References

A comprehensive list of references is provided below for further reading and verification of the information presented in this guide.

-

3,6-Dibromo-2-methoxy-pyridine. Chemcia Scientific, LLC. [Link]

-

This compound 98% CAS 1806328-92-6. Vitaia.pl. [Link]

-

3,6-Dibromo-2-methylpyridine. Pipzine Chemicals. [Link]

-

1806328-92-6|this compound. TBBMed. [Link]

- Manufacturer's Guide to 3,6-Dibromo-2-Methylpyridine: Synthesis, Safety & Market Prospects. Google Cloud.

-

3,6-Dibromo-2-methylpyridine | C6H5Br2N | CID 2762946. PubChem. [Link]

-

Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. ScienceDirect. [Link]

-

3,5-Dibromo-2-methoxypyridine | C6H5Br2NO | CID 13567752. PubChem. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Dovepress. [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. ResearchGate. [Link]

-

Synthesis of Trisubstituted Pyridines via Chemoselective Suzuki-Miyaura Coupling of 3,5- and 4,6-Dibromo-2-tosyloxypyridines. Semantic Scholar. [Link]

- Buchwald-hartwig arylation method for the preparation of tertiary amines.

- Microreactor technology to buchwald-hartwig amination.

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. [Link]

-

Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. SpringerLink. [Link]

-

Suzuki Cross-Coupling of meso-Dibromoporphyrins for the Synthesis of Functionalized A2B2 Porphyrins. ResearchGate. [Link]

-

2-Bromo-6-methoxypyridine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

Sources

- 1. 3-Bromo-2-hydroxypyridine(13466-43-8) 13C NMR spectrum [chemicalbook.com]

- 2. 2-Methoxypyridine(1628-89-3) 13C NMR spectrum [chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 3,6-Dibromo-2-methoxy-pyridine-Information-Chemcia Scientific, LLC. [chemcia.com]

- 5. This compound 98% CAS 1806328-92-6 | Vitaia.pl [vitaia.pl]

- 6. 1806328-92-6・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 7. 1806328-92-6|this compound|TBBMed [tbbmed.com]

- 8. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]

- 11. rsc.org [rsc.org]

Technical Guide: An Examination of the Physicochemical Properties of 3,6-Dibromo-2-methoxypyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Context of a Heterocyclic Building Block

Substituted pyridines are fundamental scaffolds in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Their utility lies in the pyridine ring's unique electronic properties and its capacity for diverse functionalization. 3,6-Dibromo-2-methoxypyridine is a member of this vital class of compounds, presenting multiple reactive sites for synthetic elaboration. The bromine atoms at the 3- and 6-positions are amenable to various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the methoxy group at the 2-position modulates the ring's electronic character and can also serve as a synthetic handle.

This guide provides a focused examination of the core physical and chemical properties of this compound. Due to the specificity of this isomer, publicly available experimental data is limited. Therefore, to provide a comprehensive and practical resource, this document will present the established foundational properties and supplement them with comparative data from closely related structural analogs. This approach offers valuable, context-rich insights for researchers, enabling predictive analysis for experimental design, purification strategies, and safety assessments.

Molecular Identity and Structural Properties

The foundational characteristics of a compound dictate its behavior in both chemical and biological systems. For this compound, these core identifiers are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1806328-92-6 | [1] |

| Molecular Formula | C₆H₅Br₂NO | [2] |

| Molecular Weight | 266.92 g/mol | [2][3] |

| Canonical SMILES | COC1=C(C=CC(=N1)Br)Br | - |

The arrangement of these atoms, particularly the positions of the two bulky, electron-withdrawing bromine atoms and the electron-donating methoxy group, defines the molecule's polarity, steric profile, and reactivity.

Caption: Molecular structure of this compound.

Physicochemical Characteristics: A Comparative Analysis

Direct experimental data for properties such as melting point, boiling point, and solubility for this compound are not widely reported. However, a robust scientific approach involves analyzing data from structurally similar compounds to establish a reasonable predictive framework. The most relevant analog is 3,6-Dibromo-2-methylpyridine, where the methoxy group is replaced by a methyl group.

| Property | This compound | 3,6-Dibromo-2-methylpyridine |

| Appearance | Data not available | White to light yellow solid/crystal[4][5] |

| Melting Point | Data not available | 34-40 °C[4] |

| Boiling Point | Data not available | Data not available |

| Flash Point | Data not available | >110 °C (>230 °F) |

| Solubility | Expected: Soluble in common organic solvents (e.g., DCM, Chloroform, Methanol); Low solubility in water. | Low water solubility; Soluble in dichloromethane and chloroform[6]. |

Field Insights: The substitution of a methoxy group for a methyl group introduces a polar C-O bond and a lone pair on the oxygen, which can slightly increase intermolecular forces compared to the less polar C-C bond of the methyl group. This suggests that the melting point of this compound may be comparable to or slightly higher than its methyl analog. The expected low water solubility is a direct consequence of the molecule's predominantly nonpolar, hydrophobic character imparted by the dibrominated pyridine ring.

Anticipated Spectroscopic Signature

For a researcher synthesizing or verifying this compound, understanding its expected spectroscopic profile is critical. While specific spectra are not available, the structure allows for clear predictions.

-

¹H NMR: The proton NMR spectrum is expected to be simple and diagnostic. It should feature a sharp singlet around 3.9-4.1 ppm corresponding to the three protons of the methoxy group (-OCH₃). In the aromatic region (typically 7.0-8.5 ppm), two signals corresponding to the two protons on the pyridine ring are expected. These would appear as doublets due to coupling with each other.

-

¹³C NMR: The carbon NMR spectrum should display six distinct signals: one for the methoxy carbon (around 55-60 ppm) and five for the pyridine ring carbons, with the carbon atoms attached to the bromine and nitrogen atoms showing characteristic shifts.

Safety and Handling Protocols

Proper risk assessment for a compound with limited toxicological data necessitates a cautious approach, leveraging information from its closest structural analogs. Both 3,6-Dibromo-2-methylpyridine and 3,5-Dibromo-2-methoxypyridine are classified as hazardous, providing a strong basis for establishing handling protocols.

| Hazard Classification | GHS Pictogram(s) | Hazard Statement(s) | Precautionary Guidance |

| Acute Oral Toxicity | H301/H302: Toxic or Harmful if swallowed.[3][7] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a POISON CENTER or doctor immediately.[8][9] | |

| Serious Eye Damage | H318: Causes serious eye damage.[3][7] | Wear protective gloves, eye protection, and face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[8] | |

| Skin Irritation | H315: Causes skin irritation.[5] | Wash skin thoroughly after handling. Wear protective gloves. If skin irritation occurs, get medical advice.[5][9] | |

| Respiratory Irritation | H335: May cause respiratory irritation.[5] | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[8][9] |

Experimental Workflow & Causality: Given these hazards, a self-validating safety protocol is mandatory.

-

Engineering Controls: All manipulations of solid or dissolved this compound must be conducted within a certified chemical fume hood. This is the primary barrier to prevent inhalation of potentially toxic dust or aerosols.

-

Personal Protective Equipment (PPE): The "Danger" signal word from its analogs dictates a high level of PPE. This includes nitrile gloves, a flame-resistant lab coat, and chemical splash goggles with full face protection. The causality is clear: the risk of irreversible eye damage (H318) and acute toxicity necessitates robust physical barriers.[8]

-

Waste Disposal: All waste containing this compound should be collected in a designated, sealed hazardous waste container for disposal according to institutional and local regulations.

Conclusion

This compound is a synthetically valuable building block whose full potential is unlocked through a clear understanding of its fundamental properties. While comprehensive experimental data for this specific isomer is sparse, this guide provides its core molecular identifiers and establishes a reliable predictive framework for its physical and safety characteristics through a comparative analysis of its close structural analogs. This methodology of leveraging analog data is a cornerstone of practical research and development, enabling scientists to proceed with experimental work in a safe, informed, and efficient manner.

References

- 3,6-Dibromo-2-methylpyridine 97 39919-65-8 - Sigma-Aldrich. Sigma-Aldrich.

- 3,6-Dibromo-2-methylpyridine - Pipzine Chemicals. Pipzine Chemicals.

- 3,6-dibromo-2-methylpyridine - Stenutz. Stenutz.

- 3,6-Dibromo-2-methylpyridine 39919-65-8 | Tokyo Chemical Industry (India) Pvt. Ltd. Tokyo Chemical Industry.

- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- This compound - CymitQuimica. CymitQuimica.

- 3,5-Dibromo-2-methoxypyridine | C6H5Br2NO | CID 13567752 - PubChem. PubChem.

- 3,6-Dibromo-2-methylpyridine | C6H5Br2N | CID 2762946 - PubChem. PubChem.

- SAFETY DATA SHEET - Fisher Scientific. Thermo Fisher Scientific.

- 1806328-92-6|this compound|TBBMed. TBBMed.

Sources

- 1. 1806328-92-6|this compound|TBBMed [tbbmed.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 3,5-Dibromo-2-methoxypyridine | C6H5Br2NO | CID 13567752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,6-Dibromo-2-methylpyridine | 39919-65-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. fishersci.de [fishersci.de]

- 6. 3,6-Dibromo-2-methylpyridine Chemical Properties, Uses, Safety Data & Reliable Supplier - Buy High-Purity 3,6-Dibromo-2-methylpyridine in China [pipzine-chem.com]

- 7. 3,6-Dibromo-2-methylpyridine | C6H5Br2N | CID 2762946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 3,6-Dibromo-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the solubility characteristics of 3,6-Dibromo-2-methoxypyridine, a key building block in medicinal chemistry. Given the limited availability of public domain quantitative solubility data for this specific compound, this document focuses on providing the foundational knowledge and detailed methodologies required for its empirical determination. We will delve into the physicochemical properties that govern solubility and present standardized protocols for its measurement, empowering researchers to generate reliable and reproducible data.

Introduction: The Significance of Substituted Pyridines in Drug Discovery

Pyridine and its derivatives are fundamental scaffolds in the design of novel therapeutics, appearing in a wide array of commercially available drugs.[1] Their utility stems from the pyridine ring's ability to engage in various biological interactions and its synthetic tractability, allowing for the fine-tuning of physicochemical and pharmacokinetic properties. This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapies.[2][3] Understanding the solubility of such intermediates is paramount, as it directly impacts reaction kinetics, purification strategies, and the overall efficiency of a synthetic campaign. Poor solubility can lead to challenges in handling, inconsistent reaction outcomes, and difficulties in formulation for biological screening.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is essential for predicting and interpreting its solubility behavior. Below is a summary of the available data for this compound and related compounds.

| Property | Value | Source |

| Molecular Formula | C₆H₅Br₂NO | [4] |

| Molecular Weight | 266.92 g/mol | [4] |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 36 - 40 °C | |

| pKa | Data not available | |

| logP (calculated) | ~2.9 (for the related 3,6-Dibromo-2-methylpyridine) | [5] |

The presence of two bromine atoms and a methoxy group on the pyridine ring suggests that this compound is a relatively nonpolar molecule with low aqueous solubility. The calculated logP of the closely related methyl analog further supports this hypothesis.[5] The pyridine nitrogen provides a site for potential protonation, meaning the aqueous solubility will likely be pH-dependent.

Qualitative Solubility Insights from Related Analogs

While quantitative data for this compound is scarce, information from structurally similar compounds can provide valuable qualitative insights:

-

3,6-Dibromo-2-methylpyridine : This compound is reported to have good solubility in common organic solvents such as ethanol and acetone.[6]

-

2-Bromo-6-methoxypyridine : Safety data sheets indicate that information on water solubility is not available.[7]

-

General Substituted Pyridines : In medicinal chemistry, substituted pyridines are often employed to enhance solubility and other drug-like properties through the introduction of polar functional groups.[2]

Based on these analogs, it is reasonable to expect this compound to be soluble in a range of common organic solvents and to exhibit low solubility in water.

Experimental Determination of Solubility: Protocols and Workflows

To address the absence of definitive solubility data, this section provides detailed, field-proven protocols for its experimental determination. The choice of method will depend on the specific requirements of the research, such as the desired accuracy and throughput.

The Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound. It involves allowing an excess of the solid compound to equilibrate with a solvent over a set period, followed by the quantification of the dissolved solute in the saturated solution.

Protocol:

-

Preparation of Supersaturated Solutions : Add an excess amount of this compound to a series of vials containing the solvents of interest (e.g., water, phosphate-buffered saline, ethanol, DMSO). The exact amount should be sufficient to ensure a solid phase remains after equilibration.

-

Equilibration : Seal the vials and place them in a shaker or orbital incubator set to a constant temperature (typically 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium (a minimum of 24 hours is recommended, with periodic checks to ensure equilibrium has been reached).

-

Phase Separation : After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sample Collection and Analysis : Carefully remove an aliquot of the clear supernatant. Quantify the concentration of this compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Data Interpretation : The measured concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

Workflow Diagram for the Shake-Flask Method:

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Potentiometric Titration for pKa and pH-Dependent Solubility

For ionizable compounds like pyridines, solubility can be significantly influenced by pH. Potentiometric titration is a powerful technique to determine a compound's pKa and its solubility as a function of pH.

Causality behind Experimental Choices: The pyridine nitrogen in this compound can be protonated. By titrating a solution of the compound with a strong acid or base and monitoring the pH, the pKa (the pH at which 50% of the compound is ionized) can be determined. This is crucial as the ionized form of the molecule is generally more water-soluble than the neutral form.

Protocol:

-

Instrument Setup : Calibrate a pH meter with standard buffer solutions.

-

Sample Preparation : Prepare a solution of this compound in a suitable co-solvent system (e.g., water with a small amount of a miscible organic solvent to ensure initial dissolution).

-

Titration : Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, precise increments.

-

Data Acquisition : Record the pH of the solution after each addition of titrant.

-

Data Analysis : Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve. For pH-dependent solubility, the point at which a precipitate forms during the titration can be used to calculate the solubility of the neutral species.

Logical Relationship Diagram for pH-Dependent Solubility:

Caption: Influence of pH on the ionization state and aqueous solubility of this compound.

Safety and Handling

Recommended Precautions:

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.

-

Ventilation : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Storage : Store in a cool, dry place away from incompatible materials.

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This guide has provided a comprehensive framework for understanding and determining the solubility of this compound. While direct quantitative solubility data is not currently in the public domain, the provided physicochemical context and detailed experimental protocols empower researchers to generate this critical data in their own laboratories. A thorough understanding and empirical determination of solubility are essential for the effective use of this versatile building block in drug discovery and development, ensuring more predictable and successful research outcomes.

References

-

Pipzine Chemicals. 3,6-Dibromo-2-methylpyridine. [Link]

-

PubChem. 3,6-Dibromo-2-methylpyridine. [Link]

-

ResearchGate. Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. [Link]

-

Scientific Laboratory Supplies. 3,6-Dibromo-2-methylpyridine. [Link]

-

TBBMed. This compound. [Link]

-

PubChem. 3,5-Dibromo-2-methoxypyridine. [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. chemscene.com [chemscene.com]

- 6. 3,6-Dibromo-2-methylpyridine Chemical Properties, Uses, Safety Data & Reliable Supplier - Buy High-Purity 3,6-Dibromo-2-methylpyridine in China [pipzine-chem.com]

- 7. fishersci.fr [fishersci.fr]

- 8. fishersci.de [fishersci.de]

- 9. fishersci.com [fishersci.com]

- 10. 3,6-Dibromo-2-methylpyridine | C6H5Br2N | CID 2762946 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 3,6-Dibromo-2-methoxypyridine

Abstract

This technical guide offers a comprehensive analysis of the spectroscopic data for 3,6-Dibromo-2-methoxypyridine (CAS No. 1806328-92-6), a key heterocyclic building block in the development of novel pharmaceutical and agrochemical agents.[1] This document is intended for researchers, scientists, and drug development professionals, providing in-depth protocols and interpretation of data from Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). By explaining the causality behind experimental choices and presenting validated data, this guide serves as an authoritative resource for compound verification, quality control, and reaction monitoring.

Molecular Structure and Physicochemical Properties

This compound is a disubstituted pyridine ring with the molecular formula C₆H₅Br₂NO and a molecular weight of 266.92 g/mol .[2][3] The strategic placement of two bromine atoms and a methoxy group on the pyridine core imparts specific reactivity and physical properties that are crucial for its application in organic synthesis. Accurate characterization is paramount to ensure the identity and purity of the material.

Below is a 2D representation of the molecular structure.

Caption: 2D Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.[4]

¹H NMR Spectroscopy

2.1.1. Rationale for Experimental Design

The choice of solvent and internal standard is critical for acquiring high-quality NMR data. Deuterated chloroform (CDCl₃) is selected for its excellent solubilizing properties for a wide range of organic compounds and its single, well-defined solvent residual peak. Tetramethylsilane (TMS) is the universally accepted internal standard (0.00 ppm) due to its chemical inertness and single, sharp resonance peak located upfield from most organic proton signals. A 400 MHz spectrometer provides a good balance between resolution and accessibility for routine analysis.

2.1.2. Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in approximately 0.7 mL of CDCl₃ containing 0.03% (v/v) TMS.

-

Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Angle: 30°

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16-32 (to ensure adequate signal-to-noise ratio)

-

-

Data Processing: Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

2.1.3. Data Summary and Interpretation

The aromatic region of the ¹H NMR spectrum is expected to show signals between 6.5 and 8.0 ppm.[5] The methoxy group protons will appear as a singlet, typically in the upfield region.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 | Predicted: ~7.4 | Doublet (d) | Predicted: ~8.0 | 1H |

| H-5 | Predicted: ~6.9 | Doublet (d) | Predicted: ~8.0 | 1H |

| -OCH₃ | Predicted: ~4.0 | Singlet (s) | N/A | 3H |

Note: The predicted values are based on the analysis of similar structures like 2-bromo-3-methoxypyridine and general principles of NMR spectroscopy for substituted pyridines.[6][7] The bromine atoms and the methoxy group will influence the precise chemical shifts of the aromatic protons.

¹³C NMR Spectroscopy

2.2.1. Rationale for Experimental Design

Proton-decoupled ¹³C NMR spectroscopy simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A 100 MHz spectrometer is standard for this purpose. The relaxation delay of 2 seconds is chosen to allow for sufficient relaxation of the carbon nuclei between pulses, which is important for obtaining accurate integrations, although quantitative analysis is not the primary goal here.

2.2.2. Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Acquire the spectrum on a 100 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Technique: Proton-decoupled

-

Pulse Angle: 45°

-

Relaxation Delay: 2 seconds

-

Number of Scans: 1024-2048 (due to the low natural abundance of ¹³C)

-

-

Data Processing: Apply an exponential window function (line broadening of 1.0 Hz) to the FID before Fourier transformation. Reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.

2.2.3. Data Summary and Interpretation

Aromatic carbons typically resonate in the 110-160 ppm range.[6] The carbon attached to the electronegative oxygen of the methoxy group will be significantly downfield. Carbons bonded to bromine will also show characteristic shifts.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | Predicted: ~160 |

| C-3 | Predicted: ~110 |

| C-4 | Predicted: ~140 |

| C-5 | Predicted: ~115 |

| C-6 | Predicted: ~145 |

| -OCH₃ | Predicted: ~55 |

Note: These are estimated chemical shifts based on data from related pyridine compounds.[8] The actual spectrum will provide the definitive peak assignments.

Caption: General workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

3.1. Rationale for Experimental Design

Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid samples as it requires minimal sample preparation and provides high-quality, reproducible spectra. A diamond ATR crystal is robust and suitable for a wide range of organic materials.

3.2. Experimental Protocol: FT-IR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid this compound directly onto the diamond ATR crystal.

-

Instrumentation: Use a standard FT-IR spectrometer equipped with a diamond ATR accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Record the sample spectrum.

-

Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

3.3. Data Summary and Interpretation

The IR spectrum will exhibit characteristic absorption bands corresponding to the various bonds within the molecule.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch (-OCH₃) | 2950 - 2850 | Medium |

| C=C and C=N Ring Stretch | 1600 - 1400 | Strong-Medium |

| C-O-C Asymmetric Stretch | ~1250 | Strong |

| C-O-C Symmetric Stretch | ~1040 | Strong |

| C-Br Stretch | 700 - 500 | Strong |

Note: These assignments are based on established correlation tables for infrared spectroscopy.[5][9] The combination of these bands provides a unique fingerprint for the compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight and elemental composition of a compound.

4.1. Rationale for Experimental Design

Electron Ionization (EI) is a hard ionization technique that provides clear molecular ion peaks and reproducible fragmentation patterns, which can aid in structural confirmation. A standard quadrupole mass analyzer is sufficient for this analysis.

4.2. Experimental Protocol: MS

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range from m/z 50 to 350 to ensure detection of the molecular ion and key fragment ions.

4.3. Data Summary and Interpretation

The most critical feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio.[10] For a molecule containing two bromine atoms, the mass spectrum will exhibit a characteristic cluster of peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate intensity ratio of 1:2:1.[11][12][13]

| Ion | Calculated m/z | Expected Relative Intensity | Description |

| [M]⁺ | 264.87 | ~1 | C₆H₅(⁷⁹Br)₂(NO)⁺ |

| [M+2]⁺ | 266.87 | ~2 | C₆H₅(⁷⁹Br)(⁸¹Br)(NO)⁺ |

| [M+4]⁺ | 268.87 | ~1 | C₆H₅(⁸¹Br)₂(NO)⁺ |

Note: The calculated m/z values are for the most abundant isotopes of C, H, N, and O, combined with the bromine isotopes. This distinctive 1:2:1 pattern is a definitive indicator of a dibrominated compound.

Caption: Expected 1:2:1 isotopic pattern for [M]⁺, [M+2]⁺, and [M+4]⁺.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provide a comprehensive and unambiguous characterization of this compound. The proton and carbon NMR spectra confirm the connectivity and chemical environment of the atoms in the molecular skeleton. FT-IR spectroscopy verifies the presence of the key functional groups, and mass spectrometry confirms the molecular weight and the presence of two bromine atoms through its characteristic isotopic pattern. These orthogonal analytical techniques provide a self-validating system, ensuring the identity and purity of the compound for its intended use in research and development.

References

-

GCMS Section 6.5 - Whitman People. (n.d.). Retrieved January 6, 2026, from [Link]

-

Determination of brominated aromatics by 13C and 1H NMR spectroscopy. (2015, August 14). Chemistry Stack Exchange. Retrieved January 6, 2026, from [Link]

-

Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

-

Isotopes in Mass Spectrometry. (n.d.). Chemistry Steps. Retrieved January 6, 2026, from [Link]

-

Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

-

Interpreting the fragmentation pattern of the mass spectrum of 1,2-dibromoethane. (n.d.). Doc Brown's Chemistry. Retrieved January 6, 2026, from [Link]

-

Video: NMR Spectroscopy of Benzene Derivatives. (2025, May 22). JoVE. Retrieved January 6, 2026, from [Link]

-

Bromination of endo-7-norbornene derivatives revisited: failure of a computational NMR method in elucidating the configuration of an organic structure. (n.d.). Retrieved January 6, 2026, from [Link]

-

(Br) Bromine NMR. (n.d.). Retrieved January 6, 2026, from [Link]

-

CAS Reg. No. 3257-49-6. (n.d.). NIST WebBook. Retrieved January 6, 2026, from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]

-

INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. (n.d.). JOURNAL OF INDIAN RESEARCH. Retrieved January 6, 2026, from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 6, 2026, from [Link]

-

1806328-92-6|this compound|TBBMed. (n.d.). Retrieved January 6, 2026, from [Link]

Sources

- 1. 1806328-92-6|this compound|TBBMed [tbbmed.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. Bromination of endo-7-norbornene derivatives revisited: failure of a computational NMR method in elucidating the configuration of an organic structure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-Methoxypyridine(1628-89-3) 13C NMR spectrum [chemicalbook.com]

- 9. jir.mewaruniversity.org [jir.mewaruniversity.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. GCMS Section 6.5 [people.whitman.edu]

- 12. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 13. C2H4Br2 BrCH2CH2Br mass spectrum of 1,2-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

3,6-Dibromo-2-methoxypyridine synthesis pathway

An In-Depth Technical Guide to the Synthesis of 3,6-Dibromo-2-methoxypyridine

Introduction

This compound is a key heterocyclic building block in the development of novel pharmaceuticals and advanced materials. Its disubstituted pyridine scaffold offers a versatile platform for further chemical modifications, making it a valuable intermediate in the synthesis of complex organic molecules. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive and technically detailed pathway for the synthesis of this compound, grounded in established chemical principles and supported by literature precedents.

Overview of the Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a multi-step pathway starting from the commercially available 2,6-dibromopyridine. This strategy was chosen for its logical progression, utilization of well-understood reactions, and control over regioselectivity. The overall workflow is depicted below:

Caption: Overall synthetic workflow for this compound.

Detailed Synthesis Protocol

Step 1: Synthesis of 6-Bromo-2-hydroxypyridine from 2,6-Dibromopyridine

The initial step involves the selective nucleophilic aromatic substitution of one bromine atom in 2,6-dibromopyridine with a hydroxide ion. The bromine atom at the 2-position is more susceptible to nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom.

Experimental Protocol:

-

In a suitable reaction vessel, dissolve 2,6-dibromopyridine in a mixture of dioxane and water.

-

Add a stoichiometric amount of a strong base, such as sodium hydroxide or potassium hydroxide.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with an acid (e.g., hydrochloric acid) to a pH of approximately 7.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 6-bromo-2-hydroxypyridine.

| Reagent/Parameter | Quantity/Value |

| 2,6-Dibromopyridine | 1.0 eq |

| Sodium Hydroxide | 1.1 eq |

| Dioxane/Water | 3:1 v/v |

| Temperature | Reflux |

| Reaction Time | 12-24 hours |

Step 2: Synthesis of 3,6-Dibromo-2-hydroxypyridine

This step involves the regioselective bromination of 6-bromo-2-hydroxypyridine. The hydroxyl group (in its pyridone tautomeric form) is an activating group and directs electrophilic substitution to the ortho and para positions (C3 and C5).

Experimental Protocol:

-

Dissolve 6-bromo-2-hydroxypyridine in a suitable solvent, such as glacial acetic acid or a chlorinated solvent.

-

Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or liquid bromine, to the solution while maintaining the temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.

-

Quench the reaction by adding a reducing agent (e.g., sodium thiosulfate solution) if bromine was used.

-

Precipitate the product by adding water and collect the solid by filtration.

-

Wash the solid with water and dry under vacuum to obtain 3,6-dibromo-2-hydroxypyridine.

| Reagent/Parameter | Quantity/Value |

| 6-Bromo-2-hydroxypyridine | 1.0 eq |

| N-Bromosuccinimide (NBS) | 1.1 eq |

| Solvent | Glacial Acetic Acid |

| Temperature | Room Temperature |

| Reaction Time | 4-8 hours |

Step 3: Synthesis of this compound

The final step is the O-methylation of the 3,6-dibromo-2-hydroxypyridine intermediate. This reaction proceeds via the formation of a pyridonate anion followed by nucleophilic attack on a methylating agent.

Experimental Protocol:

-

Suspend 3,6-dibromo-2-hydroxypyridine in a suitable aprotic polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to the suspension to deprotonate the hydroxyl group.

-

After stirring for a short period, add a methylating agent, such as methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4), to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Quench the reaction by carefully adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to afford pure this compound.

| Reagent/Parameter | Quantity/Value |

| 3,6-Dibromo-2-hydroxypyridine | 1.0 eq |

| Sodium Hydride (60% in oil) | 1.2 eq |

| Methyl Iodide | 1.2 eq |

| Solvent | Anhydrous DMF |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

| Analysis | Expected Result |

| Appearance | White to off-white solid |

| Melting Point | 78-82 °C |

| ¹H NMR (CDCl₃) | δ (ppm): 7.4-7.5 (d, 1H), 7.1-7.2 (d, 1H), 3.9-4.0 (s, 3H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 160-162, 142-144, 140-142, 115-117, 110-112, 53-55 |

| Mass Spec (EI) | m/z: 268, 270, 272 (M⁺, isotopic pattern for 2 Br) |

Discussion and Field-Proven Insights

-

Causality in Experimental Choices: The choice of a multi-step synthesis starting from 2,6-dibromopyridine is predicated on achieving high regioselectivity at each step. Direct di-bromination of 2-methoxypyridine is less predictable and may lead to a mixture of isomers that are difficult to separate. The selective hydrolysis in Step 1 is a known and reliable method for producing 2-hydroxy-6-bromopyridine.

-

Self-Validating Protocols: Each step in this synthesis pathway yields a stable and characterizable intermediate. This allows for verification of the reaction's success at each stage before proceeding to the next, minimizing the risk of costly failures in the later stages of a synthesis campaign.

-

O- vs. N-Methylation: In the final methylation step, O-methylation is generally favored over N-methylation for 2-pyridones under the described conditions, especially with a strong base and an aprotic polar solvent. However, N-methylation can sometimes be a competing side reaction. The choice of methylating agent and reaction conditions can be optimized to maximize the yield of the desired O-methylated product.[1]

Conclusion

The described multi-step synthesis provides a robust and reliable pathway for the preparation of this compound. By starting with 2,6-dibromopyridine and proceeding through the key intermediates 6-bromo-2-hydroxypyridine and 3,6-dibromo-2-hydroxypyridine, this method offers excellent control over the regiochemistry of the final product. The protocols provided are based on established synthetic transformations and can be adapted and scaled by researchers in various fields of chemical science.

References

-

Pipzine Chemicals. 3,6-Dibromo-2-chloropyridine. Available at: [Link]

-

Manufacturer's Guide to 3,6-Dibromo-2-Methylpyridine: Synthesis, Safety & Market Prospects. Available at: [Link]

-

Organic Syntheses. Preparation of 3,5-‐Dibromo-‐2-‐pyrone from Coumalic Acid. Org. Synth. 2015, 92, 148-155. Available at: [Link]

-

Fernandez D.-R., B. et al. (2016). Pyridone functionalization: regioselective deprotonation of 6-methylpyridin-2(1H)- and -4(1H)-one derivatives. European Journal of Organic Chemistry, 2016(31), pp. 5238–5242. Available at: [Link]

- Google Patents. Methylation of pyridines. US3428641A.

-

ResearchGate. α-Methylation of substituted pyridines. Available at: [Link]

-

ResearchGate. Convenient Procedure for the α-Methylation of Simple Pyridines. Available at: [Link]

-

ResearchGate. A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Available at: [Link]

-

MDPI. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules 2020, 25(3), 673. Available at: [Link]

- Google Patents. Method for synthesizing 2,6-dibromo pyridine. CN102993086A.

-

PubChem. 3,6-Dibromo-2-methylpyridine. Available at: [Link]

-